4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine

Vue d'ensemble

Description

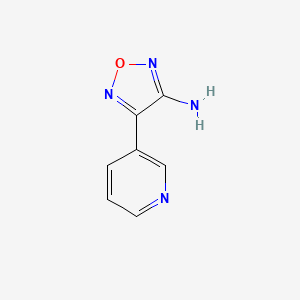

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine is a heterocyclic compound with the molecular formula C7H6N4O. It is characterized by the presence of a pyridine ring fused to an oxadiazole ring, making it a unique structure in the realm of organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine typically involves the reaction of pyridine-3-carboxylic acid hydrazide with nitrous acid, followed by cyclization. The reaction conditions often require a controlled temperature and the presence of a dehydrating agent to facilitate the formation of the oxadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the cyclization reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .

Applications De Recherche Scientifique

Based on the search results provided, here's what is known about the applications of compounds related to "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine":

Oxadiazoles as a Scaffold in Medicinal Chemistry

- Versatile Scaffold: Disubstituted 1,3,4-oxadiazoles are considered versatile scaffolds in medicinal chemistry and have demonstrated diverse biological activities .

- Drug Development: 1,2,4-oxadiazoles are of interest for developing new drug moieties, displaying a broad spectrum of biological properties in both pharmaceutical and agrochemical fields .

Specific Applications and Activities of Oxadiazoles

- GPBAR1 Agonists: ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives have been designed as novel potent G-protein bile acid receptor 1 (GPBAR1) agonists for treating metabolic and inflammatory diseases .

- Enzyme Inhibition: 5-Aryl-1,3,4-oxadiazoles have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating conditions like dementias and myasthenia gravis .

- Antiproliferative Activity: 1,2,5-Oxadiazoles containing a pyrrole group at position 3 show antiproliferative activity . Many 1,2,5-oxadiazole-3-amines with a heterocyclic substituent at position 4 are known to have valuable pharmacological activity .

- Inhibitors of Protein Kinases: Imidazo[4,5-c]pyridine 1,2,5-oxadiazol-3-yl compounds can be starting points for identifying inhibitors of protein kinases, such as mitogen and stress-activated protein kinase-1 (MSK-1) .

- Treatment of Cancer: Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives can inhibit c-KIT kinase across a range of c-KIT mutations and may be useful in treating diseases such as cancer . C-KIT is a receptor tyrosine kinase, and mutated forms are drivers in cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM) .

Other biological activities exhibited by substituted 1,3,4-oxadiazole derivatives:

Mécanisme D'action

The mechanism of action of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other regulatory proteins involved in cellular processes .

Comparaison Avec Des Composés Similaires

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.

Pyridine Derivatives: Compounds with a pyridine ring but different functional groups attached.

Other Heterocyclic Amines: Compounds with similar amine groups but different ring structures.

Uniqueness: 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine is a heterocyclic compound with significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆N₄O and a molecular weight of 162.15 g/mol. Its structure features a pyridine ring fused to an oxadiazole moiety, which contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₄O |

| Molecular Weight | 162.15 g/mol |

| Structural Features | Pyridine and oxadiazole rings |

The compound exhibits its biological effects primarily through the inhibition of specific protein kinases that are crucial in various cellular processes, including cell signaling and proliferation. It has been shown to interact with ATP-binding sites on these kinases, leading to altered cellular functions such as apoptosis in cancer cells.

Biochemical Pathways

- Enzyme Inhibition : this compound inhibits several kinases involved in cancer progression.

- Apoptosis Induction : The compound can induce apoptosis by disrupting mitochondrial membrane potential and activating caspases, which are critical for programmed cell death.

- Cellular Metabolism : It influences cellular metabolism by affecting gene expression and signaling pathways.

Biological Activity

Research findings indicate that this compound demonstrates significant cytotoxicity against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Human leukemia (CEM-13) | < 0.5 | Induces apoptosis |

| Breast adenocarcinoma (MCF-7) | 10.38 | Activates p53 pathway |

| Melanoma (MEL-8) | < 0.5 | Disrupts mitochondrial function |

Case Studies

Several studies have explored the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects on human leukemia cell lines, it was found that the compound exhibited potent activity with IC₅₀ values lower than many standard chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Flow cytometry assays revealed that this compound induces apoptosis in a dose-dependent manner by increasing p53 expression levels and promoting caspase activation .

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyridine derivatives with nitrous acid to form the oxadiazole ring. Various synthetic routes have been documented:

- Standard Synthesis : Pyridine derivatives react with hydrazides under controlled conditions to yield the desired oxadiazole structure.

- Industrial Approaches : Large-scale production methods mirror laboratory techniques but focus on optimizing yield and purity.

Propriétés

IUPAC Name |

4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUBDHWJUIFECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362840 | |

| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131988-01-7 | |

| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.